1-(Trifluoromethyl)cyclopropane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

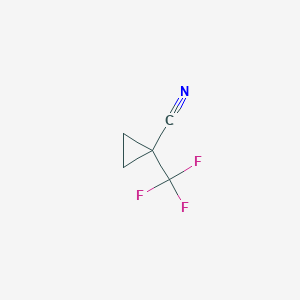

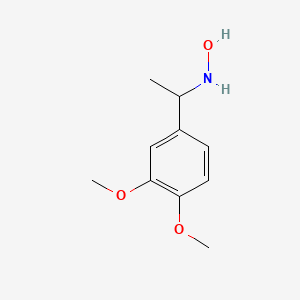

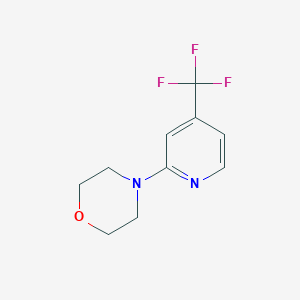

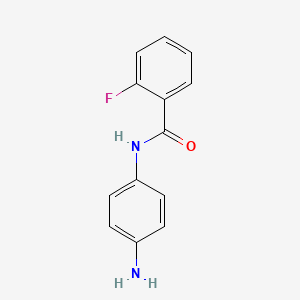

“1-(Trifluoromethyl)cyclopropane-1-carbonitrile” is a chemical compound with the molecular formula C5H4F3N . It’s worth noting that there is a closely related compound, “1-(Trifluoromethyl)cyclopropane-1-carboxylic acid”, which has the molecular formula C5H5F3O2 .

Molecular Structure Analysis

The molecular structure of “1-(Trifluoromethyl)cyclopropane-1-carbonitrile” is characterized by a cyclopropane ring with a trifluoromethyl group and a carbonitrile group attached to it .Aplicaciones Científicas De Investigación

Efficient Synthesis Techniques

Research has demonstrated advanced methods for preparing cyclopropane derivatives efficiently. For instance, Wang et al. (2017) developed a method for the selective decarboxylation of substituted 1-cyanocyclopropane-1-carboxylates, yielding 2,3-disubstituted cyclopropane-1-carbonitriles with high efficiency (Wang et al., 2017). This process underscores the versatility of cyclopropane derivatives in synthetic organic chemistry.

Enantioselective Synthesis

The enantioselective synthesis of trifluoromethyl-substituted cyclopropanes has been a significant area of interest. Denton et al. (2007) reported a method using 1-aryl-2,2,2-trifluorodiazoethanes and alkenes catalyzed by a dirhodium complex, yielding products with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007). This emphasizes the compound's role in producing stereochemically complex molecules.

Cyclopropanation Reactions

The Corey-Chaykovsky reaction has been utilized to generate cis-configured trifluoromethyl cyclopropanes, showcasing the utility of fluorinated sulfur ylides in cyclopropanation reactions. Hock et al. (2017) highlighted this approach for constructing pharmaceutical and agrochemical agents, indicating the compound's potential in diverse chemical syntheses (Hock et al., 2017).

Novel Functionalization Methods

Konik et al. (2017) presented a two-step conversion of carboxylic esters into distally fluorinated ketones via cyclopropanol intermediates, showcasing the use of sulfinate salts as fluoroalkylating reagents. This method emphasizes the role of cyclopropane derivatives in introducing fluorine atoms into organic molecules, enhancing their physical and biological properties (Konik et al., 2017).

Contributions to Drug Development

The cyclopropyl ring is increasingly used in drug development due to its ability to influence drug properties positively, such as enhancing potency and reducing off-target effects. Talele (2016) reviewed the cyclopropyl ring's contributions to drugs, highlighting its versatility and importance in creating more effective pharmaceutical compounds (Talele, 2016).

Propiedades

IUPAC Name |

1-(trifluoromethyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N/c6-5(7,8)4(3-9)1-2-4/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQMRRQNVCBXHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573695 |

Source

|

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

CAS RN |

96110-56-4 |

Source

|

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)